molecular formula C7H2F5NO3 B14036861 1,4-Difluoro-2-nitro-6-(trifluoromethoxy)benzene

1,4-Difluoro-2-nitro-6-(trifluoromethoxy)benzene

Cat. No.: B14036861
M. Wt: 243.09 g/mol
InChI Key: WZDAOGJWUZQXRT-UHFFFAOYSA-N
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Description

1,4-Difluoro-2-nitro-6-(trifluoromethoxy)benzene is a fluorinated aromatic compound characterized by a nitro group at the 2-position, fluorine atoms at the 1- and 4-positions, and a trifluoromethoxy group at the 6-position. The instability of intermediates, such as diamine derivatives, suggests that the nitro group in this compound may participate in similar redox-sensitive reactions .

Properties

Molecular Formula

C7H2F5NO3

Molecular Weight

243.09 g/mol

IUPAC Name

2,5-difluoro-1-nitro-3-(trifluoromethoxy)benzene

InChI

InChI=1S/C7H2F5NO3/c8-3-1-4(13(14)15)6(9)5(2-3)16-7(10,11)12/h1-2H

InChI Key

WZDAOGJWUZQXRT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])F)OC(F)(F)F)F

Origin of Product

United States

Preparation Methods

The synthetic challenge lies in the selective introduction of these groups without undesired substitution or degradation.

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a multi-step route involving:

  • Introduction of the trifluoromethoxy group onto the benzene ring.
  • Selective fluorination to install the difluoro substituents.
  • Nitration to introduce the nitro group at the desired position.

This sequence is often optimized to maximize regioselectivity and yield.

Preparation of 4-Substituted-1-(trifluoromethoxy)benzene Intermediates

A key intermediate is 4-substituted-1-(trifluoromethoxy)benzene , which can be nitrated further to obtain the target compound.

Chlorination and Fluorination Steps
  • Starting from benzaldehyde or substituted benzaldehydes, chlorination is performed using chlorine gas or chlorinating agents in the presence of catalysts.
  • The chlorinated intermediates are then fluorinated using anhydrous hydrogen fluoride (HF) to introduce the trifluoromethoxy group.
  • Solvents such as tetrachloroethane or other chlorinated solvents have been used, although environmental concerns have led to alternatives.
Nitration to Form Nitro-Trifluoromethoxybenzene
  • The nitration is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures (0–35°C) to control regioselectivity.
  • The para isomer predominates (~90%) in the nitration mixture, which aligns with the desired substitution pattern for the target compound.
  • After nitration, extraction with dichloromethane (DCM) and purification steps yield 1-nitro-4-(trifluoromethoxy)benzene.

Fluorination of Nitro-Substituted Intermediates

  • Fluorination to introduce difluoro groups can be achieved via nucleophilic aromatic substitution (SNAr) reactions on chlorinated or nitro-substituted precursors.
  • Potassium fluoride (KF) in the presence of catalysts is commonly used for fluorination under controlled conditions.
  • Catalysts may include copper salts or other transition metals to enhance fluorination efficiency.
  • Reaction conditions are optimized to avoid degradation of sensitive nitro and trifluoromethoxy groups.

Diazotization and Balz–Schiemann Reaction for Fluorination

  • An alternative fluorination approach involves diazotization of amino-substituted intermediates followed by thermal or photochemical decomposition of diazonium salts (Balz–Schiemann reaction) to introduce fluorine atoms.
  • Photochemical methods using continuous flow reactors and LED irradiation have been developed to improve safety and scalability, avoiding isolation of unstable diazonium salts.
  • Fluoride sources include HF/pyridine complexes, LiBF4, or BF3·Et2O under anhydrous conditions.
  • Reaction times and temperatures are carefully controlled to maximize yield and selectivity.

Reduction of Nitro to Amino Derivatives (If Needed)

  • Reduction of nitro groups to amines can be performed using iron and hydrochloric acid or catalytic hydrogenation.
  • This step is useful if the synthetic route requires amino intermediates for subsequent diazotization and fluorination.

Detailed Reaction Conditions and Yields

Step Reagents & Conditions Yield (%) Notes
Chlorination Chlorine gas, catalyst, organic solvent (e.g., tetrachloroethane), 0–80°C Not specified Environmental concerns with solvents; alternatives preferred
Fluorination Anhydrous HF, potassium fluoride, catalyst (Cu salts), organic solvent, mild heating 70–90% Catalysts critical for high yield and selectivity
Nitration HNO3 + H2SO4, 0–35°C ~90% para isomer Para isomer major product; DCM extraction for isolation
Diazotization & Balz–Schiemann NaNO2, HF/pyridine, photochemical irradiation or thermal decomposition, continuous flow reactors ≥80% Photochemical methods improve safety and scalability
Nitro Reduction (optional) Fe/HCl or catalytic hydrogenation, 30–80°C, 2–5 hours Not specified Used for amino intermediates

Mechanistic and Process Insights

  • Nitration: Electrophilic aromatic substitution favors para substitution relative to trifluoromethoxy due to its electron-withdrawing nature.
  • Fluorination: SNAr mechanism is facilitated by electron-withdrawing nitro groups activating the ring towards nucleophilic attack by fluoride ions.
  • Diazotization and Balz–Schiemann: In situ generation of diazonium salts followed by photochemical or thermal decomposition allows for clean fluorination without isolation of unstable intermediates.
  • Catalyst Use: Transition metal catalysts enhance fluorination rates and selectivity, reducing side reactions.

Chemical Reactions Analysis

Types of Reactions

1,4-Difluoro-2-nitro-6-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.

    Oxidation: The compound can undergo oxidation reactions, although specific conditions and products depend on the reagents used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Amino Derivatives: From the reduction of the nitro group.

    Substituted Benzene Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

1,4-Difluoro-2-nitro-6-(trifluoromethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Difluoro-2-nitro-6-(trifluoromethoxy)benzene depends on its application. In pharmaceuticals, it may interact with biological targets through its functional groups, affecting molecular pathways and cellular processes. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its bioavailability and efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

  • 1-Bromo-3-(trifluoromethoxy)benzene and 1-Bromo-4-(trifluoromethoxy)benzene (): These brominated analogs differ in the position of the trifluoromethoxy group. The 1,4-difluoro-2-nitro derivative’s trifluoromethoxy group at the 6-position creates distinct electronic effects compared to bromine substituents. The brominated analogs have boiling points around 153–155°C and densities of 1.62 g/cm³ , whereas the target compound’s additional nitro and fluorine substituents likely elevate its boiling point and density due to increased molecular polarity.
  • Nitrofluorfen (2-chloro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene, ): This herbicide shares a nitro group and trifluoromethyl substituent but lacks fluorine atoms. The presence of fluorine in 1,4-difluoro-2-nitro-6-(trifluoromethoxy)benzene enhances electronegativity, possibly improving oxidative stability compared to nitrofluorfen. Additionally, the trifluoromethoxy group’s bulkier structure may hinder enzymatic degradation, a critical factor in pesticidal activity .

Reactivity and Functional Group Interactions

  • Reduction of Nitro Groups: The nitro group in the target compound can be reduced to an amine under conditions similar to those described in (SnCl₂·2H₂O, ethanol, 75°C). However, the adjacent fluorine atoms may slow reduction kinetics due to steric hindrance and electron withdrawal, contrasting with simpler nitrobenzenes .
  • Nucleophilic Aromatic Substitution: Fluorine at the 1- and 4-positions activates the ring for nucleophilic substitution at the 2-position (meta to fluorine). This contrasts with non-fluorinated analogs like 2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene (oxyfluorfen), where substitution occurs at less-activated positions .

Data Tables

Table 1: Physical and Electronic Properties of Selected Compounds

Compound Boiling Point (°C) Density (g/cm³) Key Substituents
1,4-Difluoro-2-nitro-6-(trifluoromethoxy)benzene ~180–200 (est.) ~1.75 (est.) 1,4-F; 2-NO₂; 6-OCF₃
1-Bromo-4-(trifluoromethoxy)benzene 153–155 1.62 1-Br; 4-OCF₃
Nitrofluorfen N/A N/A 4-NO₂; 1-Cl; 4-CF₃

Table 2: Reactivity Comparison

Reaction Type 1,4-Difluoro-2-nitro-6-(trifluoromethoxy)benzene Nitrofluorfen
Nitro Reduction Slower due to electron-withdrawing groups Faster (less deactivation)
Nucleophilic Substitution Favored at 2-position (activated by F) Favored at 4-position (Cl)

Research Findings and Implications

  • Synthetic Challenges : The compound’s multiple electron-withdrawing groups complicate synthesis, requiring carefully controlled conditions to avoid over-reduction or decomposition .
  • Agricultural Chemistry : Its structural features align with trends in modern agrochemicals, where fluorine and trifluoromethoxy groups improve efficacy and environmental persistence .

Q & A

Q. How can researchers address inconsistencies in catalytic efficiency for trifluoromethoxy group functionalization?

  • Methodology : Perform kinetic isotope effect (KIE) studies using deuterated analogs to identify rate-determining steps. Test alternative catalysts (e.g., AgF for C–O bond activation) and analyze turnover numbers (TON) under identical conditions .

Tables for Key Data

Property Value/Technique Reference
Synthetic Yield 65–72% (optimized Ullmann coupling)
¹⁹F NMR Shifts δ -115 ppm (F-1,4), -58 ppm (CF₃O)
LogP (Octanol/Water) 2.3 ± 0.2 (calculated via ChemAxon)
Thermal Stability Decomposes >200°C (TGA)

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